AZD1208 is a small molecule classified as a pan-Pim kinase inhibitor. [ [], [], [], [] ] This means it effectively inhibits all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. [ [], [], [], [], [], [] ] These kinases are implicated in various cellular processes such as cell growth, proliferation, survival, and differentiation. [ [], [], [] ] As such, AZD1208 is a valuable tool in scientific research, particularly in oncology, where it is used to investigate the role of Pim kinases in tumorigenesis and to explore their potential as therapeutic targets. [ [], [], [], [], [], [], [], [], [] ]
AZD1208 is a potent and selective pan-Pim kinase inhibitor developed by AstraZeneca. It primarily targets three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3, which are involved in various cellular processes, including cell growth, metabolism, and differentiation. The compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases where Pim kinases play a significant role.
AZD1208 was synthesized by AstraZeneca's research and development division located in Waltham, Massachusetts. It belongs to the class of small-molecule inhibitors that specifically target serine/threonine kinases, particularly the Pim kinase family. The compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase active site.
The synthesis of AZD1208 involves several steps that are typical for the creation of small-molecule kinase inhibitors. The compound's structure is based on a benzylidene-1,3-thiazolidine-2,4-dione framework. Specific methods for synthesizing AZD1208 include:
Technical details regarding the synthesis can be found in studies that outline the chemical reactions involved, including reaction conditions and yields .
The molecular structure of AZD1208 is characterized by its unique arrangement of atoms that confer its biological activity. The key structural features include:
Quantitative data regarding the structure includes:
AZD1208 undergoes several chemical reactions that are pivotal for its activity:
The mechanism by which AZD1208 exerts its effects involves:
AZD1208 possesses several notable physical and chemical properties:
Analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm purity and structural integrity .
AZD1208 has significant scientific applications primarily in oncology:
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family comprises three highly homologous serine/threonine kinases—PIM-1, PIM-2, and PIM-3—that function as crucial downstream effectors in oncogenic signaling networks. These kinases were initially discovered as frequent retroviral integration sites in murine lymphomagenesis, establishing their proto-oncogenic potential [3] [5]. Unlike many kinases, PIM kinases are constitutively active once transcribed and exhibit functional redundancy, with their expression primarily regulated at transcriptional and translational levels rather than through post-translational activation [5] [10]. The JAK/STAT pathway serves as a primary upstream regulator of PIM expression, with additional contributions from nuclear factor κB (NF-κB) and receptor tyrosine kinases like FLT3 [3] [5].
In hematological malignancies, PIM kinases are frequently overexpressed, with notable prevalence in acute myeloid leukemia (AML), acute lymphoblastic leukemia, chronic lymphocytic leukemia (CLL), and lymphomas [1] [5] [8]. For example, PIM1 overexpression occurs in approximately 30% of hematopoietic malignancies, while CLL cells demonstrate significantly elevated PIM2 protein and transcript levels compared to healthy lymphocytes [5] [7]. The oncogenic activity of PIM kinases manifests through multiple mechanisms:
PIM kinases exhibit synergistic cooperation with MYC oncogenes in lymphomagenesis. Transgenic mouse models demonstrate that while PIM1 overexpression alone causes T-cell lymphomas at low frequency, co-expression with MYC dramatically accelerates tumor development [3] [5] [10]. This cooperation extends to other oncogenes, including BCL2, RUNX2, and GFI1, positioning PIM kinases as central amplifiers of oncogenic signaling networks in hematological cancers [5] [10].
AZD1208 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target all three PIM kinase isoforms. Its development was motivated by the functional redundancy among PIM kinases and the observation that triple PIM knockout mice are viable with minimal physiological disruption, suggesting a favorable therapeutic window for pan-PIM inhibition [1] [2] [5].
Biochemical Properties and Selectivity:AZD1208 functions as an ATP-competitive inhibitor with high affinity for the unique hinge region binding pocket present in all PIM isoforms. Enzymatic assays demonstrate potent inhibition across the PIM family:
Table 1: In Vitro Inhibition Profile of AZD1208
Kinase | Enzyme IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|
PIM1 | < 0.4 | ~20 |
PIM2 | 5 | ~150 |
PIM3 | 1.9 | ~50 |
FLT3 | >10,000 | >10,000 |
Other kinases (442 tested) | >1,000 (most) | >1,000 |
The inhibitor exhibits remarkable selectivity, with minimal off-target activity against a panel of 442 kinases, including structurally related kinases like FLT3, even at concentrations up to 1 μM [1] [2] [6]. This selectivity profile reduces the risk of unintended pharmacological effects.
Mechanism of Action:AZD1208 exerts its anti-tumor effects through multi-faceted mechanisms:
The compound demonstrates favorable pharmacokinetic properties in preclinical models, with dose-dependent tumor growth inhibition observed in xenograft models following oral administration [1] [2].
The compelling biological and preclinical data supporting PIM kinase inhibition as a therapeutic strategy stems from several key observations:
Oncogenic Dependence:PIM kinases are frequently overexpressed in hematological and solid tumors and contribute to core oncogenic phenotypes. In AML, PIM1 expression correlates with STAT5 activation, and sensitivity to AZD1208 is significantly associated with high PIM1 expression levels [1] [2]. Approximately 50% of primary AML patient samples—including those with FLT3-ITD mutations and FLT3 wild-type—demonstrate sensitivity to AZD1208 in ex vivo colony formation assays [1] [2]. This suggests that a substantial patient subset exhibits "PIM addiction."
Resistance Mitigation:PIM kinases contribute to resistance mechanisms against conventional and targeted therapies:
Synergistic Combinations:Preclinical studies demonstrate that AZD1208 enhances the efficacy of multiple therapeutic agents:
Table 2: Preclinical Efficacy of AZD1208 in Cancer Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Acute Myeloid Leukemia | MOLM-16 xenograft | Dose-dependent tumor growth inhibition (75% TGI at 30 mg/kg); increased apoptosis | [1] |
Gastric Cancer | SNU-668 cell line | Induction of autophagy; synergistic cytotoxicity with Akt inhibitors | [4] |
Chronic Lymphocytic Leukemia | Primary patient samples | Inhibition of protein translation; autophagy induction; minimal effect on normal lymphocytes | [7] |
Prostate Cancer | Xenograft models | Synergistic tumor suppression with dual mTOR inhibitor AZD2014 | [5] |
Therapeutic Window:The viability and fertility of PIM triple-knockout mice suggest that pharmacological inhibition may be well-tolerated [3] [5] [8]. AZD1208 demonstrates selective cytotoxicity toward malignant cells while sparing normal lymphocytes, as evidenced by experiments showing significant cell death in CLL patient samples but minimal toxicity in healthy donor lymphocytes [7]. This selectivity may arise from the heightened dependence of cancer cells on PIM-mediated survival and translational control.
Despite promising preclinical data, early-phase clinical trials of AZD1208 monotherapy in AML and solid tumors showed limited efficacy, underscoring the importance of biomarker-driven patient selection and rational combination strategies [6]. Ongoing research focuses on identifying predictive biomarkers (e.g., PIM1 expression, STAT5 activation) and optimizing combination regimens to maximize the therapeutic potential of PIM inhibition.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4